5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a difluoromethyl group, a pyrazolyl group, and a pyridopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridopyrimidinone core, introduction of the difluoromethyl group, and the attachment of the pyrazolyl and mercapto groups. Common reagents used in these reactions include fluorinating agents, such as sulfur tetrafluoride, and various coupling reagents for the formation of carbon-nitrogen and carbon-sulfur bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridopyrimidinone core can be reduced under certain conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield sulfoxides or sulfones, while substitution of the difluoromethyl group could yield a variety of functionalized derivatives .
Scientific Research Applications
5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain proteins, while the pyrazolyl and mercapto groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Compounds: Compounds with a trifluoromethyl group, such as trifluoromethane and 1,1,1-trifluoroethane, share some similarities in terms of their fluorine content and potential for strong interactions with biological targets.
Pyrazolyl Compounds: Compounds containing a pyrazolyl group, such as 3,5-dimethyl-1H-pyrazole, have similar structural features and can participate in similar types of chemical reactions.
Uniqueness
The uniqueness of 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
5-(difluoromethyl)-7-(1,5-dimethylpyrazol-4-yl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2S/c1-9-11(8-20-23(9)2)12-7-10(14(18)19)13-15(21-12)24(5-4-6-26-3)17(27)22-16(13)25/h7-8,14H,4-6H2,1-3H3,(H,22,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPBKPLNFZOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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